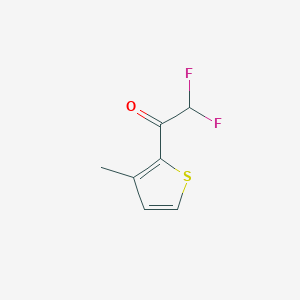
2,2-Difluoro-1-(3-methyl-thiophen-2-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one is an organic compound that features a difluoromethyl group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique chemical properties and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-1-(3-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-(2-thienyl)ethan-1-one: Similar structure but lacks the methyl group on the thiophene ring.
2,2-Difluoro-1-(3-chlorothiophen-2-yl)ethan-1-one: Contains a chlorine atom instead of a methyl group on the thiophene ring.
Uniqueness
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one is unique due to the presence of both the difluoromethyl group and the methyl-substituted thiophene ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H6F2OS |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
2,2-difluoro-1-(3-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H6F2OS/c1-4-2-3-11-6(4)5(10)7(8)9/h2-3,7H,1H3 |
InChI-Schlüssel |
COXKSHSPBOMQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
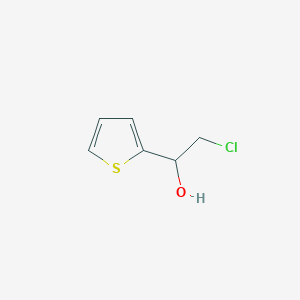
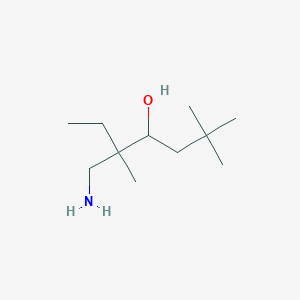
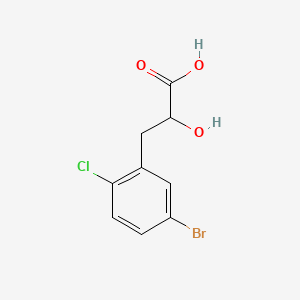
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)

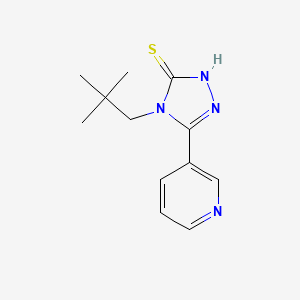

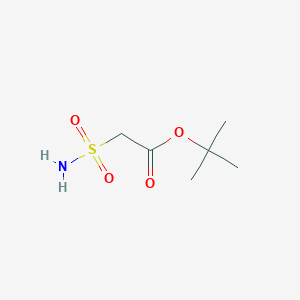
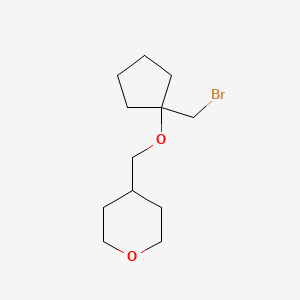
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
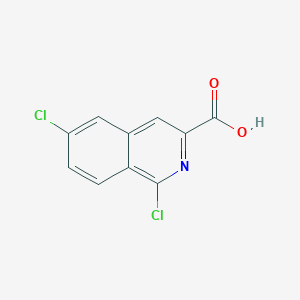
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
